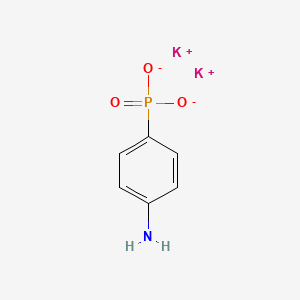
4-Hexylphenol
説明
4-Hexylphenol (4-HP) is a phenolic compound that has been studied for its wide range of applications in the scientific and medical fields. It is a derivative of phenol, with a hexyl group attached to the hydroxyl group of the phenol molecule. 4-HP is an aromatic compound that has attracted the attention of many researchers due to its potential uses in various areas, such as medicine, agricultural science, and environmental sciences.
科学的研究の応用
Environmental Impact and Endocrine Disrupting Activity
- Environmental Contaminants and Human Exposure : Alkylphenols (APs) like 4-Hexylphenol are environmental contaminants known for their endocrine-disrupting activities in wildlife and humans. Used in various industrial, agricultural, and domestic applications, their presence in humans, especially in adipose tissue, has been confirmed. Studies in Southern Spain found 4-nonylphenol (NP) and 4-octylphenol (OP) residues in the adipose tissue of women, highlighting the widespread human exposure to these compounds (Lopez-Espinosa et al., 2009).
Influence on Lipid Metabolism and Obesity
- Impact on Adipogenic Differentiation and Lipid Accumulation : Research indicates that this compound, as a potential endocrine-disrupting chemical (EDC), promotes adipogenic differentiation of cells and increases hepatic lipid accumulation. It activates the peroxisome proliferator-activated receptor γ (PPARγ) and affects lipid metabolism, suggesting a link to obesity and nonalcoholic fatty liver disease (Sun et al., 2020).
Environmental Degradation and Treatment Methods
- Degradation by Advanced Oxidation Processes : Studies have explored advanced oxidation processes like UV and UV/persulfate for the degradation of similar compounds (e.g., 4-chloro-3,5-dimethylphenol). These processes are effective in removing contaminants from water, underscoring their potential in treating alkylphenol pollution (Li et al., 2020).
Environmental Fate in Recycled Materials
- Persistence in the Environment : Alkylphenol ethoxylates (APEOs), which include this compound derivatives, show persistence in recycled paper sludge. Their degradation products, with estrogenic potential, are found in various environmental samples. This indicates the need for careful management of such substances in recycling processes (Hawrelak et al., 1999).
Photocatalytic Activity and Sensing Applications
- Photocatalytic Degradation and Sensing : Research has been conducted on the photocatalytic degradation of similar alkylphenols, highlighting the role of catalysts like TiO2 and Pt/TiO2 in enhancing degradation efficiency. Such findings are important for developing methods to treat water contaminated with alkylphenols (Moonsiri et al., 2004).
将来の方向性
作用機序
Target of Action
4-Hexylphenol (4-HP) is a widely-used surfactant and a potential endocrine disrupting chemical (EDC) . It primarily targets the estrogen receptor (ER) . The estrogen receptor plays a crucial role in regulating the expression of genes involved in cellular growth and differentiation .
Mode of Action
4-HP exhibits an agonistic activity towards the estrogen receptor . This means it can bind to the receptor and activate it, triggering a series of biochemical reactions. The activation of the estrogen receptor by 4-HP has been shown to correlate with its perturbation in lipid metabolism .
Biochemical Pathways
Upon activation of the estrogen receptor, 4-HP influences the adipogenic differentiation of cells and hepatic lipid accumulation . It has been shown to activate the peroxisome proliferator-activated receptor γ (PPARγ) and the subsequent adipogenic gene program in cells . This leads to an increase in lipid deposition and a decrease in de novo lipogenesis and fatty acid oxidation .
Result of Action
The activation of the estrogen receptor by 4-HP leads to enhanced development of mature lipid-laden adipocytes and suppression of excessive hepatic lipid accumulation . This suggests that 4-HP could potentially influence obesity and nonalcoholic fatty liver disease .
生化学分析
Biochemical Properties
4-Hexylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. This compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent conjugation reactions. Additionally, this compound has been shown to bind to estrogen receptors, mimicking the action of natural estrogens and influencing estrogenic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate estrogen receptor-mediated signaling pathways, leading to changes in the expression of estrogen-responsive genes. This can result in altered cellular functions, such as increased cell proliferation and changes in metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to estrogen receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, this compound can inhibit certain enzymes, such as cytochrome P450, by competing with natural substrates for the active site. This inhibition can lead to changes in the metabolism of other compounds and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can mimic the action of natural estrogens, leading to subtle changes in cellular function. At high doses, it can cause toxic effects, such as liver damage and disruption of endocrine function. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular and physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the hexyl group, leading to the formation of more polar metabolites. These metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can influence its accumulation in certain tissues, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes, or to the nucleus, where it can bind to estrogen receptors and influence gene expression .
特性
IUPAC Name |
4-hexylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWBRVPZWJYIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062425 | |
| Record name | Phenol, 4-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2446-69-7 | |
| Record name | 4-n-Hexylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2446-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hexylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEXYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V1KE0N8D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1211824.png)
![4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide](/img/structure/B1211826.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide](/img/structure/B1211827.png)

![2-[(4-Chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1211830.png)


![(3R,3aS,9aS,9bS)-3a,6-dimethylspiro[1,2,8,9,9a,9b-hexahydrocyclopenta[a]naphthalene-3,5'-oxolane]-2',7-dione](/img/structure/B1211836.png)

![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)



